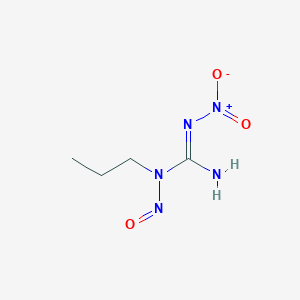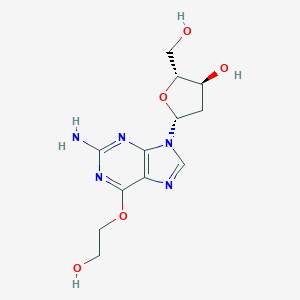![molecular formula C5H5NO2S2 B131573 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide CAS No. 143654-19-7](/img/structure/B131573.png)
4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide is a heterocyclic compound characterized by a fused thiazole and thiophene ring system with a dioxide functional group. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with thioamide compounds, followed by oxidation to introduce the dioxide functionality . The reaction conditions often involve the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the oxidation step .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Halogenated, nitrated, and other substituted thiophene derivatives.
Scientific Research Applications
4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of organic electronic materials due to its electron-deficient nature and high oxidative stability
Mechanism of Action
The mechanism of action of 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The electron-deficient nature of the compound allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Another electron-deficient heterocycle with high oxidative stability.
Benzo[1,2-b6,5-b′]dithiophene-4,5-dione: A compound with similar electronic properties but a different ring structure
Uniqueness
4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide is unique due to its specific ring fusion and dioxide functionality, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high oxidative stability and electron-deficient characteristics .
Properties
IUPAC Name |
4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c7-10(8)1-4-5(2-10)9-3-6-4/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLLQJKIIMCLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449175 |
Source


|
| Record name | 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-19-7 |
Source


|
| Record name | Thieno[3,4-d]thiazole, 4,6-dihydro-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143654-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)













